Fluoxetine N-β-D-Glucuronide Sodium Salt
CAS No.:
Cat. No.: VC0208675
Molecular Formula: C₂₃H₂₅F₃NNaO₇
Molecular Weight: 507.43
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₂₅F₃NNaO₇ |
---|---|
Molecular Weight | 507.43 |
Introduction
Fluoxetine N-β-D-Glucuronide Sodium Salt is a fully characterized chemical compound primarily used as a reference standard for the active pharmaceutical ingredient fluoxetine . The compound represents a specific glucuronidated metabolite formed during the biotransformation of fluoxetine in the human body. Specifically, it is the sodium salt of the N-glucuronide conjugate of fluoxetine, which forms through the process of glucuronidation - a common Phase II metabolic pathway for many drugs including fluoxetine.
The chemical nomenclature for this compound includes several systematic names. Its IUPAC name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)tetrahydro-2H-pyran-2-carboxylic acid, sodium salt . Alternative designations include 1-Deoxy-1-[methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic Acid and Sodium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)tetrahydro-2H-pyran-2-carboxylate . These various naming conventions reflect the compound's complex structure and its relationship to both fluoxetine and the glucuronide moiety.
Physical and Chemical Properties
The chemical properties of Fluoxetine N-β-D-Glucuronide Sodium Salt are summarized in the following table:
Property | Characteristic |
---|---|
Molecular Formula | C₂₃H₂₅F₃NO₇Na |
Molecular Weight | 507.44 g/mol (484.45 + 22.99) |
CAS Number | 96735-71-6 (free base) |
Physical State | Not specified in available literature |
Solubility | Not specified in available literature |
Chemical Classification | Glucuronide conjugate; Sodium salt |
Stereochemistry | Contains multiple stereocenters derived from the glucuronide moiety |
The molecular structure combines the fluoxetine pharmacophore with a β-D-glucuronic acid moiety, creating a larger, more polar molecule than the parent compound. The sodium counterion balances the negative charge of the carboxylate group of the glucuronic acid portion, forming a salt that potentially enhances water solubility compared to the free acid form.
Metabolic Significance and Biochemical Context
Fluoxetine undergoes extensive metabolism in the human body through various pathways mediated by cytochrome P450 enzymes and other metabolic systems. While N-demethylation producing norfluoxetine represents the major metabolic route, glucuronidation constitutes an important alternative pathway in fluoxetine metabolism . The formation of Fluoxetine N-β-D-Glucuronide specifically occurs through conjugation of fluoxetine with glucuronic acid at the nitrogen atom.
Glucuronidation generally serves as a detoxification mechanism that converts lipophilic compounds into more water-soluble metabolites that can be more readily excreted. In the case of fluoxetine, this process results in the formation of the N-glucuronide conjugate, which can subsequently be eliminated from the body through renal excretion. This metabolic transformation effectively increases the compound's polarity and facilitates its elimination.
Fluoxetine N-β-D-Glucuronide Sodium Salt serves several important functions in pharmaceutical research and analytical chemistry. Its primary application lies in its use as a reference standard for analytical methods focused on fluoxetine metabolism . This reference material enables accurate identification and quantification of the glucuronide metabolite in biological samples, supporting pharmacokinetic studies and therapeutic drug monitoring.
Use as Reference Standard
As a fully characterized chemical compound, Fluoxetine N-β-D-Glucuronide Sodium Salt provides researchers with a reliable reference material for:
-
Validating analytical methods for fluoxetine metabolite detection
-
Calibrating instruments for quantitative analysis
-
Conducting quality control in metabolic studies
-
Supporting method development for metabolite identification
The availability of this compound as a reference standard enhances the accuracy of research concerning fluoxetine metabolism and pharmacokinetics. It enables precise identification of this specific metabolite in complex biological matrices like urine, plasma, or tissue samples.
Industrial and Scientific Applications
The compound has established applications in both industrial settings and scientific research . In the industrial context, it may be utilized in pharmaceutical development and quality control processes. In scientific research, it supports investigations into drug metabolism, pharmacokinetics, and analytical method development.
The utility of Fluoxetine N-β-D-Glucuronide Sodium Salt extends to various research domains, including:
Research Domain | Application |
---|---|
Pharmaceutical Development | Quality control and formulation studies |
Metabolic Profiling | Identification and quantification of fluoxetine metabolites |
Analytical Chemistry | Method development and validation |
Pharmacokinetic Studies | Assessment of fluoxetine metabolism and elimination |
Toxicology | Investigation of metabolic pathways and potential toxic metabolites |
Pharmacological Considerations
Relevance to Drug Interactions
Fluoxetine is known to inhibit various CYP enzymes, most notably CYP2D6, leading to potential drug interactions with other medications metabolized by these enzymes . The glucuronidation pathway, which produces Fluoxetine N-β-D-Glucuronide, may become relatively more important in situations where the primary CYP-mediated pathways are inhibited or saturated.
In patients with genetic polymorphisms affecting CYP2D6 function (poor metabolizers), alternative metabolic pathways such as glucuronidation might play a more significant role in fluoxetine clearance. Similarly, in patients taking multiple medications that inhibit CYP enzymes, the glucuronidation pathway could become increasingly important for fluoxetine elimination.
Fluoxetine N-β-D-Glucuronide Sodium Salt represents an important metabolite in the biotransformation pathway of fluoxetine and serves as a valuable reference standard for research and analytical applications. The compound results from the glucuronidation of fluoxetine, an alternative metabolic pathway to the primary N-demethylation route that produces norfluoxetine.
The chemical structure combines the fluoxetine pharmacophore with a β-D-glucuronic acid moiety, creating a more polar metabolite that facilitates elimination from the body. As a reference standard, this compound enables accurate identification and quantification of the glucuronide metabolite in biological samples, supporting pharmacokinetic studies and therapeutic drug monitoring.
Despite its significance in fluoxetine metabolism and analytical chemistry, detailed information about this compound remains somewhat limited in the publicly available literature. Further research into its specific properties, formation pathways, and analytical detection methods would enhance our understanding of fluoxetine pharmacokinetics and improve analytical methodologies for monitoring fluoxetine therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume